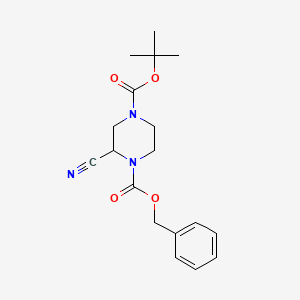

1-苄基 4-叔丁基 2-氰基哌嗪-1,4-二羧酸酯

描述

The compound 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a derivative of piperazine featuring a benzyl group, a tert-butyl group, and a cyano group attached to the piperazine ring. Piperazine derivatives are known for their versatility in chemical synthesis and potential biological activities, often serving as intermediates in the production of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various strategies, including transition metal-catalyzed N-arylation, selective cyclization, and amination reactions. For instance, the synthesis of 1,4-dipiperazino benzenes, which are structurally related to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, has been achieved using stepwise transition metal-catalyzed N-arylation of chiral piperazines to a central benzene core . Similarly, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, which share some functional groups with the compound of interest, involves a highly selective cyclization controlled by lithium coordination and steric hindrance . These methods highlight the importance of careful control over reaction conditions to achieve high selectivity and yield in the synthesis of complex piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, which can reveal the geometrical arrangement of substituents and mimic the orientation of key positions in peptidic alpha-helices or helix mimetics . The arrangement of hydrophobic side chains in these compounds is crucial for their potential biological activity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including amination, oxidation, and cyclization, to form a wide range of compounds with potential biological activities. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized through a simple low-cost amination reaction and serves as an important intermediate for the synthesis of biologically active benzimidazole compounds . These reactions are essential for the diversification of piperazine-based chemical libraries and the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a compound with some structural similarities to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, was characterized by NMR, IR, and single crystal X-ray diffraction, revealing its crystallization in an orthorhombic lattice and the presence of intermolecular interactions that stabilize the crystal structure . These properties are critical for the practical application of these compounds in chemical synthesis and pharmaceutical development.

科学研究应用

合成和手性助剂应用

1-苄基 4-叔丁基 2-氰基哌嗪-1,4-二羧酸酯已用于手性助剂化合物的合成。例如,由 L-丙氨酸合成的叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯,一种与 1-苄基 4-叔丁基 2-氰基哌嗪-1,4-二羧酸酯相关的化合物。该化合物作为二肽合成中的手性助剂,表明其在制备对映体纯化合物的过程中以及作为肽合成中的构建块的潜在用途(Studer、Hintermann 和 Seebach,1995)。

对映选择性合成

该化合物对各种中间体的对映选择性合成起着至关重要的作用。例如,它已用于合成苄基 (1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯,这是有效的 CCR2 拮抗剂的基本中间体。该合成中的关键步骤涉及碘内酰胺化,突出了该化合物在复杂有机合成中的用途(Campbell 等人,2009)。

高分子科学

在高分子科学中,1-苄基 4-叔丁基 2-氰基哌嗪-1,4-二羧酸酯的衍生物已被用于设计和合成亲水性脂肪族聚酯。这些应用展示了该化合物在制造具有特定官能团和性质的材料方面的多功能性(Trollsås 等人,2000)。

新型合成方法

该化合物还参与开发用于生产具有高选择性的衍生物的新型合成方法。例如,一种用于 4-叔丁基 2-乙基 3-氨基-1-苄基-5-二烷基氨基-1H-吡咯-2,4-二羧酸酯衍生物(结构相关)的合成方法已被优化,突出了该化合物在实现选择性环化反应中的作用(Nishio 等人,2011)。

抗肿瘤活性

在药物化学中,1-苄基 4-叔丁基 2-氰基哌嗪-1,4-二羧酸酯的衍生物已被合成并研究其抗肿瘤活性。例如,一系列与该化合物结构相关的 4-叔丁基-5-苄基-2-苄基亚氨基噻唑对人癌细胞系表现出有效的细胞毒性,表明在癌症治疗中的潜在应用(Ye 等人,2014)。

属性

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPROUMRGMMTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635230 | |

| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

CAS RN |

955016-62-3 | |

| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)